6-Tridecanol

Description

Identification and Distribution in Plant Species

The genus Salsola, commonly known as saltwort, comprises various species that are well-adapted to arid and semi-arid regions. mdpi.comnih.gov Phytochemical analyses of these plants have revealed a rich diversity of secondary metabolites, including flavonoids, phenolic compounds, and fatty acids. mdpi.com While a wide array of compounds has been isolated from the genus, specific studies on Salsola tetrandra have highlighted its unique chemical profile. Research on the aerial parts of S. tetrandra has led to the isolation of several compounds, including a new norisoprenoid and long-chain hydroxy fatty acids. researchgate.net Although direct isolation of 6-Tridecanol from Salsola species is not extensively documented in the provided results, the genus is known to produce a variety of alcohols. mdpi.com Further investigation into the volatile constituents of different Salsola species could provide more detailed insights into the distribution of specific fatty alcohols like this compound.

Eclipta alba, a medicinal herb from the Asteraceae family, has been a subject of numerous phytochemical studies. impactfactor.org Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract of Eclipta alba leaves identified the presence of 2-ethyl-2-methyl-tridecanol, a branched isomer of tridecanol (B155529), at a relative abundance of 10.20%. impactfactor.orgresearchgate.net This finding is significant as it points to the natural synthesis of tridecanol derivatives within this plant species. Further studies on Eclipta prostrata (a synonym for Eclipta alba) also confirmed the presence of a tridecanol isomer among other bioactive compounds. ijpsr.com The identification of tridecanol in the root extract of Eclipta alba further underscores its distribution within the plant. jetir.org

Table 1: Phytochemicals Identified in Eclipta alba Leaf Extract via GC-MS

| Compound Name | Relative Abundance (%) |

|---|---|

| 10-Octadecenoic acid, methyl ester | 25.89 |

| γ-Sitosterol | 18.94 |

| 9,19-Cyclocholestan-3-ol-7-one, 4a-dimethyl-[20R] | 12.14 |

| Dodecanoic acid, 10-methyl-, methyl ester | 11.61 |

| Tridecanol, 2-ethyl-2-methyl- | 10.20 |

| 1,2-Benzenedicarboxylic acid, butyl octyl ester | 10.13 |

| 1-Heptatriacotanol | 7.46 |

| Oleic acid, eicosyl ester | 3.58 |

Source: Anand.D et al., 2014 impactfactor.orgresearchgate.net

In the various plant extracts where tridecanol has been detected, it consistently co-occurs with a range of other fatty alcohols and esters. Fatty alcohols are typically high-molecular-mass, straight-chain primary alcohols derived from natural fats and oils. wikipedia.org They can be found in nature as components of waxes, which are esters of fatty acids and fatty alcohols. researchgate.net

In Eclipta alba, for instance, the tridecanol isomer was found alongside compounds such as 10-Octadecenoic acid methyl ester, Dodecanoic acid 10-methyl-, methyl ester, and Oleic acid eicosyl ester. impactfactor.orgresearchgate.net This co-occurrence is indicative of the biochemical pathways within the plant that produce a variety of lipid-derived molecules. The production of fatty alcohols often involves the reduction of fatty acid esters. google.com

As a plant metabolite, this compound is a product of the plant's metabolic processes. nih.gov Plant metabolites can have various ecological functions, including defense against herbivores and pathogens, and attracting pollinators. While the specific ecological role of this compound in the plants it inhabits is not fully elucidated, its presence as a volatile organic compound suggests potential involvement in plant-insect interactions. For example, some plant-produced volatile compounds can act as attractants for certain insects. neliti.com

Role as a Semiochemical in Interspecies Communication

Beyond its role as a plant metabolite, tridecanol has been identified as a semiochemical, a chemical substance that carries a message for inter- or intraspecific communication. A notable example is its detection in the sex pheromone glands of the female beet armyworm, Spodoptera exigua. neliti.comneliti.comundip.ac.id In a study comparing the pheromone content of S. exigua reared on artificial versus natural diets, tridecanol was found in the extracts of those fed an artificial diet, with a concentration of 3.39%. neliti.comneliti.comundip.ac.id This suggests that diet can influence the production of pheromone components.

The presence of tridecanol in the pheromone gland extract, which was found to be attractive to males in field trapping tests, indicates its potential role as a component of the female's sex pheromone blend. neliti.comneliti.comundip.ac.id Pheromones are crucial for mating behavior in many insect species. neliti.com The identification of tridecanol in S. exigua adds to the list of known lepidopteran pheromone compounds. neliti.com

**Table 2: Organic Compounds in the Sex Pheromone Glands of *Spodoptera exigua***

| Diet | Compound | Concentration (%) |

|---|---|---|

| Natural | Tetradecan-1-ol | 0.23 |

| Hexadecane | 14.31 | |

| Heptadecane | 0.42 | |

| Nonadecane | 1.09 | |

| β-Caryophyllene | 1.37 | |

| Artificial | Tridecanol | 3.39 |

| Hexadecane | 8.52 | |

| Nonadecane | 0.23 | |

| trans-Caryophyllene | 3.11 |

Source: Mujiono et al., 2015 neliti.comneliti.comundip.ac.id

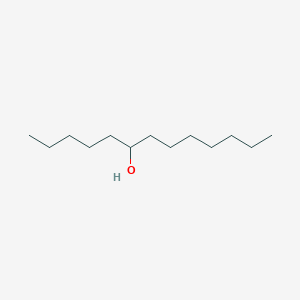

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tridecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIXKKLECRWLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880849 | |

| Record name | 6-tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-03-6 | |

| Record name | 6-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Tridecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Tridecanol and Its Analogs

Established Synthetic Pathways for 6-Tridecanol and Related Branched Tridecanols

The synthesis of this compound and its related branched structures can be achieved through several established chemical routes. These methods often involve the strategic manipulation of precursor molecules to achieve the desired carbon skeleton and functional group placement.

Alkylation Strategies Involving Precursor Alcohols

One common approach to synthesizing branched tridecanols is through the alkylation of precursor alcohols. This strategy involves the reaction of a smaller alcohol with an appropriate alkylating agent to extend the carbon chain and introduce branching. For instance, a foundational method involves the alkylation of a precursor alcohol like this compound with ethylating agents such as diethyl sulfate (B86663) or ethyl halides in the presence of a strong base like sodium hydride. This nucleophilic substitution reaction, where the hydroxyl group attacks the electrophilic ethyl group, is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) to enhance reactivity. Phase-transfer catalysts may also be employed to improve interactions in biphasic systems.

Another versatile method for carbon-carbon bond formation is the Grignard reaction. organic-chemistry.orgwisc.edu This involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde. organic-chemistry.org For the synthesis of this compound, heptanal (B48729) could be reacted with a hexylmagnesium bromide Grignard reagent, followed by an acidic workup, to yield the target secondary alcohol. The choice of the starting aldehyde and Grignard reagent allows for the synthesis of various positional isomers of tridecanol (B155529).

Furthermore, the "borrowing hydrogen" strategy offers an efficient and environmentally friendly route for the α-alkylation of nitriles using alcohols as both the alkylating agents and hydrogen donors. nih.gov This method proceeds through a base-catalyzed condensation of a carbonyl compound (formed in-situ from the alcohol) and a nitrile, followed by transition metal-catalyzed hydrogenation of the resulting vinyl nitrile intermediate. nih.gov

Reduction of Ketone Precursors (e.g., 3,9-Diethyl-6-Tridecanone) in Organic Synthesis

A prevalent method for synthesizing this compound and its analogs involves the reduction of a corresponding ketone precursor. For example, 3,9-diethyl-6-tridecanol (B85963) is synthesized by the reduction of 3,9-diethyl-6-tridecanone. This transformation can be effectively carried out using common reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

The mechanism involves a hydride ion (H⁻) attacking the electrophilic carbonyl carbon of the ketone, which forms an alkoxide intermediate. This intermediate is then protonated during workup to yield the final secondary alcohol. While LiAlH₄ is a more potent reducing agent, NaBH₄ is often preferred for laboratory-scale syntheses due to its milder reaction conditions. The steric hindrance from the ethyl groups on the ketone can slow down the reaction kinetics, sometimes necessitating longer reaction times for complete conversion.

The ketone precursor itself, 3,9-diethyl-6-tridecanone, can be synthesized through various organic reactions, including Friedel-Crafts acylation followed by reduction and oxidation steps to introduce the ethyl groups and the ketone functionality. ontosight.ai

Catalytic Hydrogenation Approaches in Industrial and Laboratory Synthesis

For larger-scale industrial production, catalytic hydrogenation of the ketone precursor is a preferred method. This process involves reacting the ketone, such as 3,9-diethyl-6-tridecanone, with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Common catalysts for this reduction include palladium on carbon (Pd/C) or Raney nickel.

The reaction is typically carried out in a solvent like ethanol (B145695) or isopropanol (B130326), which helps to dissolve the hydrogen gas and the starting material. To optimize the process, factors such as catalyst loading (typically 5–10 wt% for Pd/C), temperature (ranging from 80–120°C), and hydrogen pressure (3–5 atm) are carefully controlled to balance reaction efficiency with cost and safety. The use of continuous-flow reactors can further enhance mass transfer and reduce reaction times, making the process more efficient for industrial applications. This method is advantageous as it is an addition reaction and a reduction, converting aldehydes to primary alcohols and ketones to secondary alcohols. libretexts.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound is crucial when the biological activity or material properties are dependent on a particular three-dimensional arrangement. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. uwindsor.ca

Asymmetric Catalysis for Enantiomeric Purity Control

Asymmetric catalysis is a powerful tool for achieving high enantiomeric purity in the synthesis of chiral alcohols. chiralpedia.com This involves the use of a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other. uwindsor.ca These catalysts can be enzymes (biocatalysts), metal complexes with chiral ligands, or small organic molecules (organocatalysts). chiralpedia.com

For the synthesis of chiral this compound, the asymmetric reduction of the corresponding prochiral ketone is a key strategy. Chiral ligands, such as those used in Noyori's asymmetric hydrogenation, can coordinate to a metal center (like ruthenium) to create a chiral environment that directs the hydrogenation to one face of the ketone, leading to a high enantiomeric excess of one alcohol enantiomer. Similarly, chiral diene ligands have emerged as effective tools in various asymmetric transformations. sigmaaldrich.com

Biocatalysis, utilizing enzymes like alcohol dehydrogenases (ADHs), offers another highly selective method for the asymmetric synthesis of chiral alcohols. rsc.org These enzymes can exhibit remarkable substrate specificity and enantioselectivity, often operating under mild reaction conditions. rsc.org

Chiral Chromatographic Methods for Enantiomer Separation

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral chromatography is a vital technique for their separation. sygnaturediscovery.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within a chromatography column. sygnaturediscovery.comgcms.cz

High-performance liquid chromatography (HPLC) with a CSP is a widely used technique for both analytical and preparative-scale separation of enantiomers. csfarmacie.cz The choice of the CSP is critical and depends on the specific structure of the enantiomers being separated. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. csfarmacie.cz The separation is achieved because one enantiomer will have a stronger interaction with the chiral stationary phase than the other, resulting in different retention times and allowing for their isolation. sigmaaldrich.com Supercritical fluid chromatography (SFC) and gas chromatography (GC) with chiral columns are also powerful techniques for enantiomeric separation. sygnaturediscovery.comgcms.cz

Optimization of Reaction Conditions for this compound Synthesis

The efficient synthesis of this compound, a secondary alcohol with significant industrial applications, hinges on the careful optimization of reaction conditions. Key parameters that profoundly influence the reaction's outcome include temperature, solvent polarity, catalyst selection, and catalyst loading.

Influence of Temperature and Solvent Polarity on Reaction Kinetics and Yield

Temperature plays a critical role in the synthesis of this compound and its analogs. For instance, in the synthesis of 3,9-Diethyl-6-tridecanol, maintaining a temperature range of 80–120°C is crucial. This temperature range helps to overcome the activation energy barrier of the reaction without causing the catalyst to sinter or the product to decompose. Similarly, in the alkylation of this compound, a temperature of 80–100°C is recommended to ensure kinetic control and minimize the occurrence of side reactions. The hydroformylation of dodecene to produce tridecanol, a related long-chain alcohol, is also temperature-sensitive, with optimal yields achieved at specific temperature profiles, such as holding the reaction at 135°C for 2 hours followed by 160°C for 48 hours. google.com

The choice of solvent and its polarity is equally important. Polar aprotic solvents like dimethylformamide (DMF) are known to enhance the reactivity in alkylation reactions of alcohols like this compound. In catalytic hydrogenations, solvents such as ethanol or isopropanol are often employed as they facilitate the solubility of hydrogen gas and simplify the isolation of the final product. The solubility of long-chain alcohols like tridecan-1-ol, a structural isomer of this compound, is significantly influenced by the solvent, being sparingly soluble in water but highly soluble in organic solvents like alcohols, diethyl ether, and chloroform. solubilityofthings.com This highlights the importance of selecting a solvent that not only facilitates the reaction but also aids in the subsequent purification steps. The solubility is also temperature-dependent, generally increasing with higher temperatures. solubilityofthings.com

Interactive Data Table: Solvent and Temperature Effects on Alcohol Synthesis

| Reaction Type | Recommended Temperature (°C) | Recommended Solvent(s) | Rationale |

| Catalytic Hydrogenation of 3,9-Diethyl-6-tridecanone | 80–120 | Ethanol, Isopropanol | Overcomes activation barrier, prevents catalyst sintering, facilitates H₂ solubility and product isolation. |

| Alkylation of this compound | 80–100 | Dimethylformamide (DMF) | Ensures kinetic control, minimizes side reactions, enhances reactivity. |

| Hydroformylation of Dodecene | 135 (2h) then 160 (48h) | Not specified | Optimizes tridecanol yield. google.com |

Role of Catalyst Selection and Loading in Synthetic Efficiency

The selection of an appropriate catalyst and its optimal loading are paramount for achieving high synthetic efficiency. In the industrial production of 3,9-diethyl-6-tridecanol via catalytic hydrogenation, palladium on carbon (Pd/C) or Raney nickel are commonly used catalysts. A catalyst loading of 5–10 wt% of Pd/C is often considered a good balance between cost and reaction efficiency.

For the synthesis of tridecyl trimellitate from tridecanol, catalysts such as tetrabutyl titanate, tosic acid, or sulfuric acid can be used, with the catalyst amount being 0.1-2% of the total mass of the reactants. google.com Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, are beneficial in biphasic systems to improve interfacial interactions during alkylation reactions. In the synthesis of 2,4,6-triarylpyridines, tetrabutylammonium hydrogen sulphate (TBAHS) has been shown to be an efficient catalyst even at low loading (30 mol%). rasayanjournal.co.in

The hydroformylation of dodecene to produce tridecanol can be effectively catalyzed by a cobalt carbonyl complex modified with a phosphine (B1218219) ligand, such as a mixture of 9-phenyl-9-phosphabicyclo[4.2.1]nonane and 9-phenyl-9-phosphabicyclo[3.3.1]nonane. google.com The choice of catalyst can significantly impact the product distribution and yield.

Strategies for Minimizing Side Reactions and Byproduct Formation

In the synthesis of glycidyl (B131873) ethers from alcohols like isotridecanol (B73481), side reactions can be complex. Epichlorohydrin, a reactant, can hydrolyze, and the resulting alcohol can react with the epoxy group. The raw alcohol and the product can also react in the presence of the phase transfer catalyst. irowater.com Therefore, careful control of reaction conditions is necessary to minimize these undesired pathways.

Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a critical strategy to identify the formation of side products in real-time. This allows for adjustments to be made to the reaction conditions to suppress their formation. Following the reaction, purification techniques such as fractional distillation under reduced pressure or column chromatography are often necessary to separate the desired product from any byproducts.

Post-Synthetic Modifications and Functionalization of this compound

The secondary hydroxyl group of this compound serves as a versatile functional handle for a variety of post-synthetic modifications, allowing for its conversion into other valuable chemical entities.

Oxidation Reactions of the Secondary Hydroxyl Group

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 6-tridecanone (B1605334). Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) and pyridinium (B92312) chlorochromate (PCC). Potassium permanganate (B83412) is another strong oxidizing agent that can be used for the oxidation of alcohols. The oxidation of 1-tridecanol (B166897), a primary alcohol isomer, in the presence of chromium(VI) has been shown to produce 1-tridecanal. mdpi.com

Reduction to Alkane Derivatives

The secondary alcohol this compound can be reduced to its corresponding alkane, tridecane (B166401). nih.gov This transformation typically requires the use of strong reducing agents. While specific conditions for the direct reduction of this compound are not detailed in the provided context, the reduction of ketones, which can be synthesized from this compound, is a common route to alkanes. For example, 6-tridecanone can be reduced to tridecanol using agents like lithium aluminum hydride or sodium borohydride. Further reduction of the alcohol or direct reduction of the ketone under more forcing conditions would yield tridecane. The reduction of other long-chain unsaturated acids to the corresponding saturated alcohols has also been documented.

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of alcohols such as this compound is a poor leaving group, making direct nucleophilic substitution challenging. To facilitate these reactions, the hydroxyl group must first be converted into a more stable leaving group. This is often achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester. libretexts.org

One common method involves reacting the alcohol with a strong acid like hydrochloric acid (HCl), hydrobromic acid (HBr), or hydroiodic acid (HI). libretexts.org In this process, the hydroxyl group is protonated to form an alkyloxonium ion, which contains a much better leaving group, water. msu.edu The subsequent nucleophilic attack by the conjugate base of the acid (a halide ion) can then proceed. For primary alcohols, this substitution typically follows an S(_N)2 mechanism, while for tertiary alcohols, an S(_N)1 mechanism is favored. Secondary alcohols like this compound can react via either pathway, which can sometimes lead to rearranged products. libretexts.org

Another effective strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). These reactions are valuable because they proceed under less acidic conditions and provide excellent leaving groups for subsequent substitution reactions. The formation of a sulfonate ester does not affect the configuration of the carbon atom bearing the hydroxyl group. However, the subsequent S(_N)2 reaction with a nucleophile results in an inversion of stereochemistry at this center. libretexts.org

The hydroxyl group can also be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)).

Esterification and Ethoxylation Processes for Derivative Formation

Esterification:

This compound can undergo esterification by reacting with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. smolecule.comgoogle.com The presence of a branched structure in isotridecanol can present challenges during esterification, potentially leading to the formation of byproducts like alkenes or ethers. google.com To improve the yield and purity of the resulting isotridecyl fatty ester, a composite catalyst system, for instance, one composed of p-toluenesulfonic acid and orthophosphorous acid, can be employed. google.com

Enzymatic esterification offers a milder and more selective alternative to chemical catalysis. Lipases are commonly used biocatalysts for these reactions. For example, Lipozyme® has been shown to be an efficient catalyst for the esterification of linear acids and branched alcohols. nih.gov The reaction conditions, such as temperature and substrate molar ratio, significantly influence the reaction rate and conversion. For instance, in the enzymatic esterification of decane-1,10-diol with 2-methylpentanoic acid catalyzed by CalB lipase (B570770), increasing the temperature to 80 °C resulted in a 99% conversion after 6 hours. nih.gov

Ethoxylation:

Ethoxylation is a process where ethylene (B1197577) oxide is added to an alcohol to form a polyether chain. This reaction transforms the alcohol into a nonionic surfactant with various industrial applications. atamankimya.comwindows.net The number of ethylene oxide units added (the degree of ethoxylation) determines the properties of the resulting ethoxylate, such as its solubility in water and its emulsifying capabilities. windows.net For example, lower ethoxylates of isotridecanol (with 3-6 moles of ethylene oxide) are sparingly soluble in water and are used as water-in-oil emulsifiers, while higher ethoxylates are readily water-soluble. windows.net The ethoxylation reaction is typically catalyzed by an alkaline catalyst and subsequently neutralized with a weak organic acid. windows.net

Isotridecanol ethoxylates are used in a wide range of applications, including detergents, cleaners, textile auxiliaries, and emulsifiers for oils and solvents. atamankimya.comwindows.netverdantspecialty.com For instance, isotridecanol ethoxylate with an average of 6 moles of ethylene oxide (Isotridecanol + 6 EO) is noted for its degreasing action, while the 8-mole ethoxylate is used for removing pigmented contaminants. atamankimya.com

Table 1: Examples of Esterification and Ethoxylation Reactions

| Reactant | Reagent/Catalyst | Product | Application of Product |

| Isotridecanol, Stearic Acid | p-Toluenesulfonic acid, Orthophosphorous acid | Isotridecyl stearate | Not specified |

| Decane-1,10-diol, 2-Methylpentanoic acid | CalB lipase | Decane-1,10-diyl bis(2-methylpentanoate) | Biolubricant |

| Isotridecanol | Ethylene oxide, Alkaline catalyst | Isotridecanol ethoxylate | Surfactant, Emulsifier, Detergent |

Biocatalytic and Biotechnological Approaches for Fatty Alcohol Production Relevant to this compound

The production of fatty alcohols, including those structurally related to this compound, through biocatalytic and biotechnological methods offers a sustainable alternative to traditional chemical synthesis. nih.govnih.gov These approaches often utilize engineered microorganisms or isolated enzymes to convert renewable feedstocks into valuable oleochemicals. frontiersin.org

Recombinant Microorganisms in Unsaturated Fatty Alcohol Biosynthesis

Recombinant microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been engineered to produce a variety of fatty alcohols. frontiersin.orggoogle.comgoogleapis.com These microorganisms are modified to express heterologous enzymes that direct the fatty acid biosynthesis pathway towards the production of specific alcohols. nih.gov Key enzymes in these engineered pathways include fatty acyl-CoA reductases (FARs), which catalyze the reduction of fatty acyl-CoAs or fatty acyl-ACPs to their corresponding alcohols. nih.govgoogleapis.com

The production of unsaturated fatty alcohols is of particular interest for applications such as insect pheromones and fragrances. google.comgoogleapis.com This is achieved by introducing fatty-acyl desaturases into the recombinant host. These enzymes create double bonds at specific positions in the fatty acyl chain, which is then converted to an unsaturated alcohol by a fatty alcohol-forming enzyme. google.comgoogleapis.com The chain length of the fatty alcohol produced can be influenced by the substrate specificity of the desaturase and the fatty acyl-CoA reductase enzymes used. googleapis.com For instance, desaturases can be selected that act on fatty acyl-CoAs with chain lengths ranging from C6 to C24. googleapis.com

Further modifications to the host organism's metabolism, such as the downregulation of competing pathways (e.g., β-oxidation), can enhance the yield of the desired fatty alcohol. google.com The co-expression of multiple enzymes, such as both an alcohol-forming acyl-CoA reductase and an aldehyde-forming acyl-CoA reductase, can also lead to increased production of fatty alcohols. googleapis.com

Enzymatic Transformations Leading to Branched Alcohols

The enzymatic synthesis of branched-chain alcohols is an area of growing interest. One approach involves extending the branched-chain amino acid biosynthesis pathways in microorganisms like E. coli. pnas.org By engineering the substrate specificity of enzymes within these pathways, it is possible to produce a variety of longer-chain, branched alcohols. pnas.org

Another strategy for creating branched alcohols is through enzymatic transglycosylation reactions. For example, the enzyme pullulan-hydrolyzing amylase II (TVA II) from Thermoactinomyces vulgaris R-47 can transfer a panosyl unit to various sugar alcohols, creating novel branched oligosaccharides. nih.gov While this specific example relates to sugar alcohols, the principle of using enzymes to create new branching points is relevant to the synthesis of other branched molecules.

Lipases can also be used in the kinetic resolution of racemic branched alcohols. For instance, porcine pancreatic lipase has been used for the selective acylation of 2,3-epoxy-1-tridecanol, allowing for the separation of enantiomers. ftb.com.hr

The kinetic parameters of enzymatic reactions can be influenced by the structure of the alcohol substrate. Studies with thermolysin-catalyzed peptide synthesis have shown that the kinetic parameters Km and kcat change linearly with the log P values of the alcohol co-solvents, and that branched isomers of alcohols can have different effects on these parameters compared to their linear counterparts. tandfonline.com This suggests that enzymes can differentiate between structurally similar branched and linear alcohols, which is a key consideration in designing biocatalytic processes for the synthesis of specific branched-chain alcohols.

Table 2: Enzymes and Microorganisms in Fatty and Branched Alcohol Production

| Enzyme/Microorganism | Transformation | Product Type |

| Recombinant E. coli / S. cerevisiae | Expression of fatty acyl-CoA reductases and desaturases | Unsaturated fatty alcohols |

| Engineered E. coli | Extension of branched-chain amino acid pathways | Long-chain branched alcohols |

| Thermoactinomyces vulgaris R-47 (TVA II) | Transglycosylation | Branched sugar alcohols |

| Porcine pancreatic lipase | Kinetic resolution by selective acylation | Enantiomerically enriched branched epoxy alcohols |

| Thermolysin | Peptide synthesis in the presence of alcohols | Peptides (kinetics influenced by alcohol structure) |

Natural Occurrence and Ecological Distribution of 6 Tridecanol

Role as a Semiochemical in Interspecies Communication

Function as an Attractant and Sex Pheromone Component in Lepidoptera

Research has identified tridecanol (B155529) as a pheromone compound and attractant for the order Lepidoptera. neliti.com Specifically, 6-Tridecanol, along with other volatile compounds, is produced by plants like Solanum varium and Licopersicum esculentum and acts as an attractant for the moth Helicoverpa armigera, particularly during oviposition. neliti.com In the context of sex pheromones, which are crucial for mate-finding in moths, these chemical signals are typically emitted by females to attract males of the same species. nih.govncsu.edunih.gov The specificity of these pheromone blends is a key factor in reproductive isolation among different moth species. nih.gov While many moth pheromones are composed of unbranched aliphatic chains with alcohol, aldehyde, or acetate (B1210297) functional groups, the specific components can vary widely. google.com In some cases, males also produce pheromones at close range during courtship to facilitate female acceptance. ncsu.edu

Aggregation Pheromone Activity of Structurally Related Fatty Alcohols

While this compound itself is noted as a sex pheromone component, structurally related fatty alcohols play a role as aggregation pheromones in other insects. For instance, both male and female pea leaf weevils (Sitona lineatus) respond to a male-produced aggregation pheromone, 4-methyl-3,5-heptanedione, in combination with host plant volatiles like linalool (B1675412) and (Z)-3-hexenol. researchgate.net The addition of these plant-derived compounds enhances the attraction of weevils to the aggregation pheromone. researchgate.net Generally, fatty alcohols are known to have insect pheromone activity, with their effectiveness often depending on the chain length and degree of unsaturation. gerli.com

Application in Semiochemical-Based Pest Management Strategies (e.g., Clothes Moths)

The understanding of insect pheromones has led to the development of semiochemical-based pest management strategies. tarbaweya.orgopenagrar.de These strategies utilize synthetic pheromones to monitor and control pest populations by disrupting their mating behavior. nih.govopenagrar.de For example, in the case of the webbing clothes moth, Tineola bisselliella, a blend of semiochemicals is used to attract both males and females. google.com This blend includes female-produced sex pheromone components like (E,Z)-2,13-octadecadienol and male-produced components. google.com The use of such attractants in traps is a key component of integrated pest management programs. tarbaweya.org While specific applications of this compound in commercial pest management for clothes moths are not detailed, the principle of using fatty alcohols and their derivatives as attractants is well-established. google.comgoogle.com

Metabolomic Profiling and Endogenous Presence in Biological Systems

This compound is not only found in the external environment but is also present as a metabolite within various biological systems, including humans. Its detection in human biospecimens and its classification as a human and bacterial metabolite underscore its connection to internal biochemical activities.

Detection as a Metabolite in Human Biospecimens (e.g., Feces, Saliva)

Metabolomic studies have identified tridecanol in human biospecimens. A comprehensive analysis of volatile organic compounds (VOCs) from the healthy human body reported the presence of hundreds of such compounds in feces and saliva. researchgate.net Specifically, 1-tridecanol (B166897) has been found in human feces. ebi.ac.uk The composition of these volatile metabolites can be influenced by both endogenous metabolic processes and exogenous sources. nih.gov The analysis of VOCs in feces and other bodily fluids is a growing area of research for understanding human health and disease. nih.govnih.gov

Classification as a Human and Bacterial Metabolite

Tridecan-1-ol is classified as both a human and a bacterial metabolite. ebi.ac.uknih.govchemicalbook.com This indicates that it can be produced through metabolic reactions in both human cells and the bacteria residing within the human body, such as the gut microbiome. researchgate.net The Human Metabolome Database also categorizes tridecanol as a long-chain fatty alcohol. hmdb.ca The dual origin of this compound highlights the intricate metabolic interplay between humans and their microbial inhabitants.

Involvement in Core Biochemical Processes (e.g., Lipid Metabolism, Fatty Acid Metabolism, Cell Signaling)

As a fatty alcohol, this compound is involved in fundamental biochemical processes, particularly lipid metabolism. hmdb.ca Fatty alcohols and their corresponding aldehydes are key intermediates in the biosynthesis and degradation of various lipids. nih.gov Lipid metabolism is essential for numerous cellular functions, including energy storage, building cell membranes, and generating signaling molecules. numberanalytics.comredalyc.org The metabolism of fatty acids and the resulting alcohols and aldehydes are tightly regulated within the cell. nih.gov Furthermore, lipid metabolites play crucial roles in cell signaling pathways, influencing processes like cell growth, differentiation, and response to stress. numberanalytics.comnih.gov The PI3K/AKT/mTOR pathway, for example, is a key regulator of lipogenesis. redalyc.org

Biological Activities and Molecular Mechanisms of 6 Tridecanol

Interactions with Cellular Membranes and Permeability Modulation

The interaction of 6-tridecanol with cellular membranes is a critical aspect of its biological activity, influencing membrane structure and function. As a long-chain aliphatic alcohol, its amphiphilic nature—possessing both a hydrophilic hydroxyl head and a lipophilic hydrocarbon tail—governs its behavior at the lipid-water interface of cell membranes.

This compound's long hydrocarbon tail facilitates its integration into the hydrophobic core of lipid bilayers. Studies on related long-chain alcohols show that once partitioned into the membrane, they orient with their hydroxyl (-OH) group near the polar headgroup region of the lipids and their alkyl chain extending into the acyl chain core. nih.gov This insertion disrupts the ordered packing of the lipid acyl chains. nih.gov The compatibility and the extent of integration are influenced by the alcohol's chain length. Research has identified a "cutoff effect" for various biological activities of alcohols, with the anesthetic effect on tadpoles, for instance, peaking at 1-dodecanol (B7769020) and 1-tridecanol (B166897), suggesting a maximal interaction at this specific chain length. nih.gov This integration can alter the physical properties of the bilayer, including its thickness, fluidity, and lateral pressure profile, which in turn can modulate the function of membrane-embedded proteins. nih.gov The presence of the alcohol molecules can increase the disorder within the lipid tails, leading to changes in membrane mechanics. nih.gov

The ability of this compound to integrate into and disrupt lipid bilayers suggests its potential use as a penetration enhancer in transdermal drug delivery systems. By fluidizing the lipid matrix of the stratum corneum, such agents can increase the permeability of the skin to therapeutic drugs. However, research evaluating a range of saturated fatty alcohols for their ability to enhance the skin permeation of melatonin (B1676174) found that tridecanol (B155529) exhibited a lower permeation enhancement effect compared to shorter-chain alcohols like decanol (B1663958). wikipedia.orgscispace.com While it does possess membrane-disrupting capabilities, its efficacy as a permeation enhancer may be limited and drug-dependent. The study highlighted that while alcohols like decanol and undecanol (B1663989) showed greater melatonin permeation, tridecanol was associated with greater skin irritation, indicating a more damaging interaction with the skin barrier. wikipedia.orgscispace.com

| Compound | Melatonin Flux (μg/cm²/h) | Transepidermal Water Loss (TEWL) (g/m²/h) |

| Decanol | 1.8 (High Permeation) | 25 (High Irritation) |

| Undecanol | 1.6 (High Permeation) | 24 (High Irritation) |

| Tridecanol | 0.9 (Low Permeation) | 28 (High Irritation) |

| Myristyl Alcohol | 0.7 (Low Permeation) | 26 (High Irritation) |

| Vehicle (Control) | 0.2 (Baseline) | 8 (Baseline) |

This table presents selected data from studies on fatty alcohols as skin permeation enhancers for melatonin, showing that this compound produced a lower enhancement effect but higher skin irritation compared to some other alcohols. Data is approximate and derived from published research for illustrative purposes. wikipedia.orgscispace.com

The integration of this compound into the cell membrane can lead to significant disruption and, at sufficient concentrations, cell lysis. Its hydrophobic nature allows it to insert into the lipid membrane, which increases its permeability and can ultimately lead to the loss of cellular integrity. This cytolytic activity has been observed in studies on fungi, where tridecanol was found to disrupt fungal cell membranes, causing cell lysis. The significant skin irritation caused by tridecanol in permeation studies is also a manifestation of its membrane-disrupting properties. wikipedia.orgscispace.com

However, the lytic effect is not universal and appears to be organism-dependent. In a study on the antimycobacterial activity of long-chain alcohols, 1-tridecanol (an isomer) showed no toxic activity against Mycobacterium smegmatis. nih.gov Researchers hypothesized that despite high lipophilicity, its poor partition coefficient from water to the bacterial membrane might prevent it from reaching a high enough concentration within the membrane to cause damage. nih.gov This suggests that the specific lipid composition and structure of a target membrane are key determinants of this compound's disruptive efficacy.

| Organism/Cell Type | Observed Effect of Tridecanol | Reference |

| Fungi | Disrupts cell membrane, causing cell lysis. | |

| Hairless Rat Skin | Causes significant skin irritation (indicative of membrane disruption). | wikipedia.orgscispace.com |

| Mycobacterium smegmatis | No toxic activity observed. | nih.gov |

This table summarizes the varied membrane-disrupting effects of Tridecanol on different biological systems.

Implications for Enhanced Permeability in Drug Delivery Systems

Influence on Enzyme Activities and Metabolic Pathways

The influence of this compound extends beyond simple membrane disruption to the modulation of cellular protein functions and metabolic processes. These effects can be a direct consequence of membrane perturbation or may involve more specific interactions with cellular components.

By altering the physical environment of the cell membrane, this compound can indirectly influence the activity of membrane-bound enzymes and receptor proteins, thereby modulating cellular signaling and metabolic pathways. For example, its derivative, 3,9-diethyl-6-tridecanol (B85963), has been evaluated for its capacity to influence enzyme activities and cellular responses, potentially affecting pathways related to lipid metabolism. In fungi, the mechanism of action for tridecanol involves the disruption of not only the cell wall but also metabolic processes, leading to growth inhibition. The compound is recognized as a plant metabolite and is classified within the fatty acid metabolism pathway, suggesting a role in lipid-related biochemical processes. nih.govhmdb.ca

The provided outline subsection refers to enzyme inhibition via carbonyl group interactions. This is chemically inaccurate for this compound. As an alcohol, this compound's functional group is a hydroxyl (-OH) group, not a carbonyl (C=O) group. nih.gov A carbonyl group is characteristic of aldehydes and ketones; the corresponding ketone to this compound is 6-tridecanone (B1605334).

Therefore, this compound itself cannot engage in enzyme inhibition through mechanisms that require a carbonyl moiety. Any direct interaction with an enzyme's active site would be mediated by its hydroxyl group, which can act as a hydrogen bond donor or acceptor, or by the hydrophobic interactions of its long alkyl chain. While some long-chain alcohols have been shown to be substrates for, or inhibitors of, enzymes like alcohol dehydrogenase, the specific interactions of this compound with various enzymes are not extensively documented. scispace.comresearchgate.net Inhibition or modulation of enzyme activity is more likely to occur via the indirect mechanism of altering the membrane environment of membrane-bound enzymes, as discussed previously.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlation Between Molecular Structure and Diverse Bioactivities

The structure of an alcohol is a primary determinant of its biological function. For long-chain alcohols, the hydrophobic alkyl chain length plays a crucial role in their antimicrobial activity. nih.gov The efficacy of these compounds is influenced by the number of carbon atoms and can be modulated by the polarity of the head group. oup.com The presence and position of double or triple bonds can also significantly impact antimicrobial effects. oup.com

Studies on a series of long-chain alcohols have shown that maximum antimicrobial activity depends on both the specific microorganism being tested and the hydrophobic chain length extending from the hydrophilic hydroxyl group. nih.gov For instance, in the context of nematicidal activity against the pine wood nematode, the chain length of aliphatic compounds is a significant factor. researchgate.net Specifically, larvicidal activity against certain mosquito species was found to be strongest for alcohols with chain lengths of 11, 12, and 13 carbons (undecanol, dodecanol, and tridecanol). researchgate.net This suggests a defined range of chain lengths is optimal for specific biological effects.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. numberanalytics.com These models are vital for predicting the toxicity and other biological effects of chemicals, thereby reducing the need for extensive experimental testing. numberanalytics.comnih.gov

For aliphatic alcohols, QSAR models have been successfully developed to predict toxicity in various environmental organisms. nih.gov A common approach involves using the logarithm of the octanol-water partition coefficient (log K_ow_), a measure of hydrophobicity, as a key descriptor. ajol.infooecd.org Linear relationships have been observed between the log of the biological response (such as 50% population growth inhibition of Tetrahymena pyriformis) and log K_ow_ for normal aliphatic alcohols. nih.govqsardb.org

QSAR models can be based on various molecular descriptors, including those derived from chemical structure alone. ajol.info These models have been applied to predict the toxicity of diverse sets of aliphatic compounds, including alcohols, toward organisms like Tetrahymena pyriformis and the fathead minnow (Pimephales promelas). nih.govmdpi.com The robustness of these models is often validated through both internal and external statistical methods to ensure their predictive performance. ajol.info For instance, a random forest QSAR model demonstrated strong performance in predicting repeat dose toxicity points of departure, with a coefficient of determination (R²) of 0.53 on an external test set. nih.govnih.gov

Analysis of Chain Length-Lethal Dose Relationship in Monohydroxy Alcohols

A fundamental principle in the toxicology of monohydroxy alcohols is "Richardson's Law," which posits that the acute toxicity is directly proportional to the carbon chain length. pnas.orgpnas.org A quantitative analysis spanning a century of research on straight-chain monohydroxy alcohols from methanol (B129727) (C1) to tridecanol (C13) has confirmed a nearly deterministic relationship (R² = 0.96) between the carbon chain length and the lethal dose (LD₅₀). pnas.orgpnas.orgresearchgate.net

As the carbon chain length increases, the dose required to cause lethality decreases rapidly. pnas.org This trend is observed across a wide range of organisms. pnas.org However, this relationship is not without limits. For very long-chain alcohols, factors like reduced solubility can impact bioavailability and thus the observed toxicity. rsc.org The toxicology database for long-chain aliphatic alcohols generally shows an inverse relationship between chain length and toxicity, where shorter-chain alcohols (e.g., C6-C11) tend to produce more pronounced effects compared to longer-chain ones (e.g., C12 and above). oecd.org

| Alcohol | Carbon Chain Length | Relative Toxicity Trend |

|---|---|---|

| Methanol | 1 | Lower |

| Ethanol (B145695) | 2 | ↓ |

| Propanol | 3 | ↓ |

| Butanol | 4 | ↓ |

| Pentanol | 5 | ↓ |

| Hexanol | 6 | ↓ |

| Heptanol | 7 | ↓ |

| Octanol | 8 | ↓ |

| Nonanol | 9 | ↓ |

| Decanol | 10 | ↓ |

| Undecanol | 11 | ↓ |

| Dodecanol | 12 | ↓ |

| Tridecanol | 13 | Higher |

Note: This table illustrates the general trend of increasing toxicity (lower LD₅₀) with increasing carbon chain length, consistent with Richardson's Law. pnas.orgpnas.org

Antimicrobial Properties and Associated Mechanisms

Long-chain alcohols, including isomers of tridecanol, are recognized for their antimicrobial properties against a range of pathogens. Their effectiveness and mode of action are closely tied to their chemical structure, particularly the length of their aliphatic carbon chain.

Evaluation of Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus)

Studies investigating long-chain fatty alcohols have demonstrated their antibacterial activity against Staphylococcus aureus. nih.govebi.ac.uk The efficacy of these alcohols is highly dependent on the length of their carbon chain. nih.govebi.ac.uk Research has shown that 1-dodecanol (C12) and 1-tridecanol (C13) possess the highest antibacterial activity against S. aureus among the tested long-chain fatty alcohols. nih.govebi.ac.uk

Interestingly, the mode of action appears to shift with chain length. While alcohols like 1-nonanol, 1-decanol, and 1-undecanol (B7770649) exhibit both bactericidal and membrane-damaging activity, 1-dodecanol and 1-tridecanol show high antibacterial activity without causing membrane damage. nih.govebi.ac.uk This suggests that the mechanism of antibacterial action for longer-chain alcohols like 1-tridecanol against S. aureus is distinct from simple membrane disruption. nih.govebi.ac.uk The antibacterial activity of these compounds is determined more by the aliphatic chain length than by the water/octanol partition coefficient. nih.govebi.ac.uk

| Alcohol | Carbon Chain Length | Relative Antibacterial Activity | Membrane-Damaging Activity |

|---|---|---|---|

| 1-Nonanol | 9 | Active | Yes |

| 1-Decanol | 10 | Active | Yes |

| 1-Undecanol | 11 | High | Yes |

| 1-Dodecanol | 12 | Highest | No |

| 1-Tridecanol | 13 | Highest | No |

Data Source: Based on findings from studies on long-chain fatty alcohols and their effects on Staphylococcus aureus. nih.govebi.ac.uk

Advanced Analytical Methodologies for Characterization and Detection of 6 Tridecanol

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental tool for separating 6-tridecanol from other components in a sample. The choice of technique depends on the analytical goal, whether it is identification, quantification, purity assessment, or isolation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. unl.edu In this method, the sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS has been successfully used to identify this compound in various complex matrices. For instance, it has been identified as a component in the analysis of Unani drugs and in the chemical profiling of plant extracts. jrmds.inresearchgate.net The technique's high sensitivity allows for the detection of trace amounts of the compound. For quantification, a calibration curve is typically prepared using a pure standard of this compound. copernicus.org The peak area of the compound in the sample's chromatogram is then compared to the calibration curve to determine its concentration. In some cases, derivatization of the alcohol to a more volatile ester may be employed to improve chromatographic separation and detection. researchgate.net

Key parameters in a GC-MS analysis of this compound include the type of GC column, the temperature program of the oven, the carrier gas flow rate, and the ionization method in the mass spectrometer. acs.org For example, a common setup might involve a DB-5ms capillary column with a temperature ramp to ensure the separation of various components. copernicus.org

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H28O | nih.gov |

| Molecular Weight | 200.36 g/mol | nih.gov |

| CAS Registry Number | 5770-03-6 | nih.govnist.gov |

| Kovats Retention Index (Standard non-polar) | 1570 | nih.gov |

| Major Mass Spectral Peaks (m/z) | 43, 69, 83 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Evaporative Light Scattering Detection (ELSD) for Purity Assessment

For non-volatile compounds or those that are thermally unstable, high-performance liquid chromatography (HPLC) is the separation method of choice. When analyzing compounds like this compound that lack a UV-absorbing chromophore, an Evaporative Light Scattering Detector (ELSD) is particularly useful. peakscientific.comwaters.com The ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. peakscientific.com This makes it a universal detector for any compound that is less volatile than the mobile phase. chromatographyonline.com

HPLC-ELSD is an effective method for assessing the purity of this compound. researchgate.net The technique can separate this compound from impurities, and the peak area is proportional to the mass of the compound. chromatographyonline.com This allows for the determination of purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Both normal-phase and reversed-phase HPLC can be used, depending on the specific separation needs. waters.commdpi.com For instance, reversed-phase HPLC with a C8 or C18 column is commonly used for the separation of long-chain alcohols. waters.com The method's sensitivity allows for the detection of impurities at low levels, ensuring the high purity required for certain applications. researchgate.net

Column Chromatography for Isolation and Resolution of Isomers

Column chromatography is a fundamental preparative technique used for the isolation and purification of compounds from a mixture. researchgate.net In the context of this compound, it can be employed to isolate the compound from a reaction mixture or a natural extract. The separation is based on the differential adsorption of the components onto a solid stationary phase (e.g., silica (B1680970) gel) as a liquid mobile phase (eluent) is passed through the column. tandfonline.comjppres.com

This technique is also crucial for the resolution of isomers. Since stereoisomers can have different biological activities, their separation is often necessary. minia.edu.eg While standard column chromatography can separate constitutional isomers, the separation of enantiomers (non-superimposable mirror images) requires a chiral environment. This can be achieved by using a chiral stationary phase or by derivatizing the alcohol with a chiral agent to form diastereomers, which have different physical properties and can be separated by standard chromatography. ntu.edu.sgtcichemicals.com The purity of the collected fractions is typically monitored by a more sensitive analytical technique like thin-layer chromatography (TLC) or GC-MS. researchgate.netpku.edu.cn

Spectroscopic Techniques for Structural Elucidation

Once isolated, spectroscopic techniques are employed to definitively determine the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule. sigmaaldrich.com For this compound, the ¹H NMR spectrum would show characteristic signals for the hydrogen atoms attached to the carbon bearing the hydroxyl group (the carbinol proton), as well as signals for the various methylene (B1212753) and methyl groups in the alkyl chains. doi.org The chemical shift, splitting pattern (multiplicity), and integration of these signals allow for the precise assignment of each proton. mdpi.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~3.6 | Multiplet |

| 1.2-1.6 | Multiplet | |

| ~0.9 | Triplet | |

| ¹³C | ~72 | CH |

| 20-40 | CH2 | |

| ~14 | CH3 |

Note: These are approximate values and can vary based on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy. tuwien.at This allows for the determination of the elemental composition of this compound by providing a highly precise mass measurement, which can be used to calculate the molecular formula. mdpi.comembrapa.br

In addition to accurate mass determination, HRMS provides information about the fragmentation pattern of the molecule upon ionization. For this compound, characteristic fragmentation would involve the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. The analysis of these fragment ions provides further confirmation of the compound's structure. The high resolution of the instrument allows for the differentiation between ions with very similar nominal masses, providing an additional layer of confidence in the identification.

Integrated Analytical Approaches for Environmental and Biological Matrices

The characterization and detection of this compound and its derivatives, particularly its ethoxylates which are used as non-ionic surfactants, in complex environmental and biological samples necessitate sophisticated analytical strategies. The integration of powerful separation techniques with high-resolution mass spectrometry is crucial for identifying and quantifying these compounds, often at trace levels.

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS) in Surfactant Analysis

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOF-MS) has emerged as a powerful tool for the analysis of surfactants, including those derived from branched alcohols like this compound. researchgate.netsciex.com This technique combines the excellent separation capabilities of liquid chromatography for complex mixtures with the high mass accuracy and resolution of TOF-MS, enabling the precise identification of individual oligomers in a surfactant mixture. sciex.comnih.gov

Surfactants such as ethoxylates of "iso-tridecanol," a technical mixture of branched C13-alcohols that includes this compound, are not single compounds but complex mixtures of isomers and oligomers with varying lengths of the ethoxylate chain. core.ac.uk LC/TOF-MS allows for the separation and identification of these various components. sciex.com The high resolving power of TOF-MS is essential for obtaining accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound and its fragments. nih.gov

For the analysis of alcohol ethoxylates (AEOs), derivatization is sometimes employed to enhance ionization efficiency and detection sensitivity in mass spectrometry. researchgate.netrsc.org However, modern LC-MS/MS methods have been developed for the rapid and sensitive detection of AEOs without the need for derivatization, achieving low limits of detection (LOD) in the picogram range. nih.govepa.gov In such analyses, the mass spectrometer can detect a series of mass peaks that differ by an m/z of 44, which corresponds to a single oxyethylene subunit, creating a characteristic 'fingerprint' for the ethoxylate distribution.

The complexity of branched alcohol ethoxylate mixtures, such as those of iso-tridecanol, presents a significant analytical challenge. researchgate.net Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry can provide a more detailed characterization of these complex samples than single-dimension LC. researchgate.net In mass spectrometry, the fragmentation patterns of branched alcohol ethoxylates can help differentiate them from their linear counterparts. Common fragmentation pathways for alcohols include alpha-cleavage (the breaking of a C-C bond adjacent to the hydroxyl group) and dehydration (the loss of a water molecule). libretexts.orgyoutube.comlibretexts.org

Interactive Table 1: LC/TOF-MS Parameters for Analysis of Alcohol Ethoxylates

| Parameter | Description | Typical Value/Setting | Source |

| Column | Stationary phase for chromatographic separation. | C8 or C18 reversed-phase | sciex.comepa.gov |

| Mobile Phase | Solvents used to elute the analytes. | Acetonitrile and water with additives like ammonium (B1175870) formate (B1220265) or formic acid. | sciex.comepa.gov |

| Ionization Mode | Method to generate ions for MS analysis. | Positive Electrospray Ionization (ESI+) | sciex.comepa.gov |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (QTOF) | sciex.comnih.gov |

| Collision Energy | Energy used for fragmentation in MS/MS. | 10-35 V (variable) | sciex.com |

| Mass Range | Range of m/z scanned by the mass spectrometer. | 100-3000 m/z | sciex.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can be as low as 0.1 pg injected for some ethoxymers. | nih.govepa.gov |

Application of Advanced Methods in Biodegradation Studies and Environmental Monitoring

Advanced analytical methods are indispensable for studying the biodegradation of this compound and its ethoxylates and for monitoring their presence in the environment. The structure of these compounds, particularly the branching in the alkyl chain, significantly influences their environmental fate. core.ac.uk

Biodegradation Studies

The anaerobic biodegradability of alcohol ethoxylates is highly dependent on their structure. Studies have shown that while linear alcohol ethoxylates can be completely mineralized, highly branched isomers like iso-tridecanol show no significant degradation under anaerobic conditions. core.ac.uknih.gov The branching appears to sterically hinder the initial enzymatic attack on the ethoxylate chain. core.ac.uknih.gov In aerobic environments, branched alcohol ethoxylates are generally considered readily biodegradable, although the rate may be slower than for their linear counterparts. europa.eusantos.com For instance, ethoxylates of C8-C13 rich oxo-alcohols have been shown to meet the criteria for ready biodegradability. santos.com

Biodegradation pathways of alcohol ethoxylates can involve central fission (cleavage between the alkyl and ethoxylate moieties) or terminal oxidation of either the alkyl or ethoxylate chain. pjoes.com The resulting metabolites, such as polyethylene (B3416737) glycols (PEGs) and carboxylated derivatives, can be monitored using techniques like LC-MS to elucidate the degradation pathway. pjoes.com

Environmental Monitoring

Environmental monitoring programs utilize these advanced analytical methods to determine the concentrations of surfactants in various environmental compartments, such as wastewater and river water. pjoes.comd-nb.info The removal efficiency of non-ionic surfactants in sewage treatment plants (STPs) is a key parameter in assessing their environmental impact. Studies have shown that the removal efficiency for non-ionic surfactants in activated sludge STPs can be high, often exceeding 85%. pjoes.compjoes.comresearchgate.net However, the efficiency can vary depending on the type of treatment process and the specific structure of the surfactant. d-nb.infopjoes.com

The concentrations of iso-tridecanol ethoxylates in the environment are managed through regulations based on predicted no-effect concentrations (PNECs). These values are derived from ecotoxicological studies. europa.eucarlroth.com For example, the PNEC for freshwater has been established at 4.36 µg/L for an ethoxylated iso-tridecanol (< 2.5 EO). europa.eu

Interactive Table 2: Environmental Fate and Ecotoxicity of Iso-tridecanol Ethoxylates

| Parameter | Value | Organism/System | Source |

| PNEC Freshwater | 4.36 µg/L | Aquatic organisms | europa.eu |

| PNEC Marine Water | 0.436 µg/L | Aquatic organisms | europa.eu |

| PNEC STP | 4.35 mg/L | Sewage Treatment Plant microorganisms | europa.eu |

| PNEC Sediment (Freshwater) | 0.119 mg/kg dw | Benthic organisms | europa.eu |

| PNEC Soil | 0.021 mg/kg dw | Soil organisms | europa.eu |

| Fish Acute Toxicity (LL50, 96h) | > 1.1 mg/L | Fish | europa.eu |

| Daphnia Acute Toxicity (EL50, 48h) | 0.544 mg/L | Daphnia magna | europa.eu |

| Algae Acute Toxicity (ErC50, 72h) | 3.4 mg/L | Algae | europa.eu |

| Daphnia Chronic Toxicity (NOEC, 21d) | 0.218 mg/L | Daphnia magna | europa.eu |

| Biodegradability (Aerobic) | Readily biodegradable (60-80% in 28d) | Microorganisms | europa.eu |

| Anaerobic Biodegradability | No significant degradation | Anaerobic consortia | core.ac.uknih.gov |

| Removal in STP (Non-ionic surfactants) | ~85% (activated sludge) | Sewage Treatment Plant | pjoes.compjoes.com |

Note: Data presented for "iso-tridecanol" or "ethoxylated iso-tridecanol" represents a mixture of branched C13 isomers, which includes this compound.

Environmental Fate, Ecotoxicity, and Risk Assessment of Tridecanols

Environmental Persistence and Degradation Pathways

The persistence of 6-tridecanol in the environment is influenced by a combination of its inherent biodegradability, stability in water, and its tendency to move between water, air, and soil.

Tridecanol (B155529) is considered to be readily biodegradable. basf.com Studies conducted in accordance with OECD Guideline 301F, using activated sludge from domestic sources, have shown that tridecanol can achieve 90-100% biodegradation within 28 days. basf.combasf.com This indicates that in environments with active microbial populations, such as wastewater treatment plants, this compound is not expected to persist. basf.com The inhibition of degradation activity in activated sludge is not anticipated when the compound is introduced at appropriately low concentrations. basf.com The broader category of linear and essentially-linear aliphatic alcohols, which includes tridecanol isomers, has been shown to be readily biodegradable up to a chain length of C22. europa.eu

Hydrolytic Stability in Aquatic Systems

Based on its chemical structure, this compound is not expected to undergo hydrolysis in aquatic systems. basf.combasf.combasf.com The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. epa.govnih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. basf.combasf.combasf.comepa.govnih.gov

Volatilization from Water Surfaces and Atmospheric Transport

This compound has a low vapor pressure, measured at less than 0.01 hPa at 20°C and 0.022 hPa at 50°C. basf.combasf.com This suggests that the substance will slowly evaporate from water surfaces into the atmosphere. basf.combasf.com Once in the atmosphere, it is expected to exist primarily in the vapor phase. nih.gov The atmospheric fate of vapor-phase 1-tridecanol (B166897), a related isomer, involves degradation through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 20 hours. nih.gov While volatilization is a potential transport pathway, its significance can be reduced by the compound's tendency to adsorb to soil and sediment. nih.gov The potential for long-range atmospheric transport of such compounds exists, driven by large-scale atmospheric movements, which can carry them to remote areas. copernicus.org

Adsorption Behavior in Soil and Sediment Compartments

The adsorption of this compound to soil and sediment is an important factor in its environmental distribution. The substance is expected to adsorb to the solid soil phase. basf.combasf.com This is supported by its soil organic carbon-water (B12546825) partitioning coefficient (log KOC) of 3.05, which indicates a moderate potential for adsorption. basf.comcarlroth.com For the related compound 1-tridecanol, a higher estimated Koc value of 35,000 suggests it would be immobile in soil. nih.gov Adsorption to soil and suspended solids in water is expected to reduce the rate of volatilization. nih.gov

Bioaccumulation Potential in Ecological Receptors

Bioaccumulation refers to the accumulation of substances in an organism from all sources, including water, food, and sediment.

The bioconcentration factor (BCF) is a key indicator of a substance's potential to accumulate in aquatic organisms. For tridecanol, the calculated BCF is less than 285 for fish, suggesting that significant accumulation in organisms is not expected. basf.com Another estimate for 1-tridecanol suggests a BCF of 600, indicating a high potential for bioconcentration. nih.gov However, it is also noted that due to biotransformation and excretion of alcohol ethoxylates, the bioaccumulation in organisms is considered negligible. europa.eu

Assessment of Bioconcentration Factor (BCF) in Aquatic Organisms

Ecotoxicological Impact on Environmental Receptor Organisms

The ecotoxicological effects of tridecanols have been evaluated across various environmental organisms, revealing significant toxicity in some cases.

Studies on aquatic organisms have demonstrated the acute and chronic toxicity of tridecanol isomers. For the fish species Brachydanio rerio (zebrafish), the 96-hour median lethal concentration (LC50) was determined to be 0.55 mg/L in a semi-static test. basf.combasf.com This indicates that tridecanol is very toxic to fish in acute exposures. basf.combasf.com The chronic no-observed-effect-concentration (NOEC) for fish has been calculated to be 0.00523 mg/L. basf.combasf.com

For the aquatic invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) was found to be 0.391 mg/L in a static test, also indicating high acute toxicity. basf.combasf.com The chronic NOEC for Daphnia sp. has been calculated as 0.00793 mg/L. basf.combasf.com For ethoxylated isotridecanol (B73481), the 48-hour EC50 for Daphnia magna was 0.544 mg/L, and the 21-day NOEC for reproduction was 0.218 mg/L. europa.eu Another study on ethoxylated tridecanol reported a 48-hour EC50 of 2.5 mg/L for Daphnia magna. windows.net

It is important to note that due to the low solubility of tridecanol in test media, aqueous solutions prepared with solubilizers or eluates were often used in these studies, and the reported toxic effects are related to the analytically determined concentrations. basf.combasf.com

Table 1: Aquatic Toxicity of Tridecanol Isomers

| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Brachydanio rerio | 96 hours | LC50 | 0.55 | basf.combasf.com |

| Fish (calculated) | Chronic | NOEC | 0.00523 | basf.combasf.com |

| Daphnia magna | 48 hours | EC50 | 0.391 | basf.combasf.com |

| Daphnia sp. (calculated) | Chronic | NOEC | 0.00793 | basf.combasf.com |

| Daphnia magna (ethoxylated) | 48 hours | EC50 | 0.544 | europa.eu |

| Daphnia magna (ethoxylated) | 21 days | NOEC | 0.218 | europa.eu |

| Daphnia magna (ethoxylated) | 48 hours | EC50 | 2.5 | windows.net |

| Desmodesmus subspicatus | 72 hours | EC50 (growth rate) | 0.297 | basf.com |

| Desmodesmus subspicatus | 72 hours | EC10 (growth rate) | 0.215 | basf.com |

Toxic effects of tridecanol have also been observed in terrestrial ecosystems. basf.com For soil-dwelling microorganisms, a 28-day EC10 of 1000 mg/kg has been reported in natural soil. basf.combasf.com In studies with the earthworm Eisenia foetida, the 14-day LC50 was 64.5 mg/kg in artificial soil. basf.combasf.com

Regarding terrestrial plants, a 22-day no-observed-effect concentration of 15.7 mg/kg was determined for Brassica napus (rapeseed). basf.com Another study on ethoxylated isotridecanol found a no-observed-effect concentration for emergence and growth of 10 mg/kg for Lepidium sativum (cress). windows.net

Table 2: Terrestrial Toxicity of Tridecanol Isomers

| Organism | Test Duration | Endpoint | Concentration (mg/kg) | Soil Type | Reference |

|---|---|---|---|---|---|

| Soil microorganisms | 28 days | EC10 | 1000 | Natural | basf.combasf.com |

| Eisenia foetida | 14 days | LC50 | 64.5 | Artificial | basf.combasf.com |

| Brassica napus | 22 days | NOEC | 15.7 | Not specified | basf.com |

The impact of tridecanols on the microbial communities in wastewater treatment plants is an important consideration for its environmental fate. It is generally anticipated that tridecanol will not inhibit the degradation activity of activated sludge when introduced in appropriately low concentrations. basf.combasf.com Studies have shown an EC20 of over 1000 mg/L for activated sludge in a 0.5-hour aerobic test, with the effect related to the nominal concentration. basf.combasf.com Furthermore, tridecanol is considered readily biodegradable according to OECD criteria, with 90-100% biochemical oxygen demand of the theoretical oxygen demand being eliminated over 28 days in aerobic, non-adapted activated sludge. basf.com However, more highly branched nonionic surfactants may biodegrade more slowly and less extensively. researchgate.net

Terrestrial Toxicity Evaluations on Soil-Living Organisms and Terrestrial Plants

Computational Modeling for Environmental Fate Prediction

Computational models are valuable tools for predicting the environmental behavior of chemicals like this compound, especially when experimental data is limited.